molecular formula C18H19NO2 B3057651 Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- CAS No. 833484-92-7

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-

Cat. No.: B3057651
CAS No.: 833484-92-7
M. Wt: 281.3 g/mol
InChI Key: WQSUESHUYSPBQE-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- is an organic compound that features a benzoic acid moiety linked to a tetrahydronaphthalene structure via an aminomethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-aminomethylbenzoic acid with 5,6,7,8-tetrahydro-1-naphthylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities with benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-.

    Naphthalene derivatives: Compounds like 1-naphthylamine and 2-naphthol are structurally related due to the presence of the naphthalene moiety.

Uniqueness

The uniqueness of benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]- lies in its combined structural features of benzoic acid and tetrahydronaphthalene, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in simpler analogs.

Properties

IUPAC Name

4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21)15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h3,5,7-11,19H,1-2,4,6,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSUESHUYSPBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457032
Record name Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833484-92-7
Record name Benzoic acid, 4-[[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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